molecular formula C18H10BrCl2N5O2 B2706915 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-64-7

2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2706915
CAS No.: 887889-64-7
M. Wt: 479.12
InChI Key: VSTBTNQCCRFCDX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on a purine scaffold. The presence of these halogens can influence the compound’s reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized via a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Bromophenyl Introduction: The 3-bromophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated purine intermediate in the presence of a palladium catalyst.

    Dichlorophenyl Introduction: The 3,4-dichlorophenyl group can be added using a similar Suzuki coupling reaction, ensuring the correct positioning of the chlorine atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce hydroxylated purine derivatives. Substitution reactions can result in a variety of functionalized purine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes or receptors, can be exploited to design new therapeutic agents.

Medicine

Medicinally, the compound could be investigated for its potential to treat various diseases. Its structural features suggest it might have activity against certain types of cancer or infectious diseases, although this would require extensive biological testing.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its halogenated structure might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes involved in DNA replication or repair, given the purine core’s similarity to nucleotides. The bromine and chlorine atoms might enhance binding affinity or selectivity for these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its purine core, which is a fundamental structure in many biological molecules. This core, combined with the specific halogen substituents, gives the compound distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrCl2N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTBTNQCCRFCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrCl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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